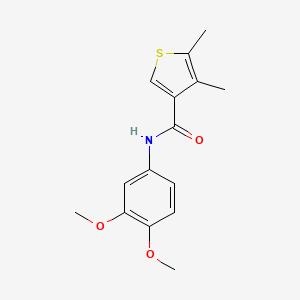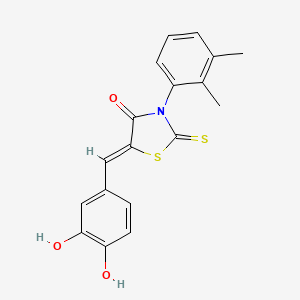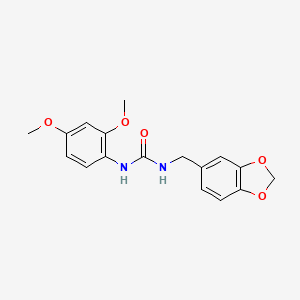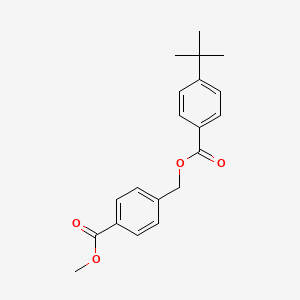![molecular formula C21H24N4O3S B4627509 1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4627509.png)
1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide
説明
The compound of interest belongs to the class of pyrazole derivatives, known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. Pyrazole derivatives have been extensively studied for their synthetic routes, molecular structures, and broad range of biological activities.
Synthesis Analysis
Pyrazole derivatives are commonly synthesized through the reaction of β-dicarbonyl compounds with hydrazines. For example, ethyl β-methoxycrotonate reacts with substituted carbonyl compounds to give pyrazole derivatives, demonstrating the versatility of this synthetic approach (Shandala et al., 1984).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques like NMR, mass spectra, FT-IR, and X-ray diffraction. A study by Kumara et al. (2018) provides an example of characterizing a novel pyrazole derivative, showcasing the importance of these analytical techniques in confirming molecular structures (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution and condensation, which are pivotal in modifying their chemical properties and enhancing their biological activities. The synthesis and characterization of novel Schiff bases from pyrazole derivatives highlight the chemical reactivity of these compounds (Puthran et al., 2019).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as thermal stability and solubility, can be assessed using techniques like TG-DTG and solubility studies in different solvents. These properties are crucial for determining the compound's applicability in various fields (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their electrophilic and nucleophilic regions, can be explored through computational studies like DFT calculations. These studies help in understanding the reactivity patterns and designing new compounds with desired chemical behaviors (Kumara et al., 2018).
科学的研究の応用
Synthesis and Characterization
The compound 1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide, due to its complex structure, has been a subject of interest in synthetic chemistry, particularly in the synthesis and characterization of novel organic compounds. Studies demonstrate the synthesis of related pyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving amino-carbonyl interactions and subsequent characterization through spectral data (IR, MS, 1H-NMR, 13C-NMR), highlighting the compound's relevance in exploring new chemical entities (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activities
The cytotoxic properties of derivatives of this compound have been evaluated in vitro. Notably, synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases have been screened against various human cancer cell lines, including colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancers. This research points towards the potential therapeutic applications of these derivatives in cancer treatment, offering insights into structure-activity relationships (Hassan, Hafez, Osman, & Ali, 2015).
Auxin Activities
The agricultural applications of related compounds have also been explored, particularly in the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. Although the auxin activities of these new compounds were found to be not high, some showed antiblastic effects on wheat germ, suggesting potential for further investigation in plant growth and protection studies (Yue et al., 2010).
Antimicrobial Activity
Moreover, novel Schiff bases using derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This research underscores the potential of these novel compounds in developing new antimicrobial agents, with some derivatives showing excellent activity compared to established antimicrobial benchmarks (Puthran et al., 2019).
特性
IUPAC Name |
1-ethyl-N-[4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-5-14-13(3)29-21(23-19(26)16-11-12-25(6-2)24-16)18(14)20(27)22-15-9-7-8-10-17(15)28-4/h7-12H,5-6H2,1-4H3,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBYJYBLYNNGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3=NN(C=C3)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-{4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)




![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627462.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4627472.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)
![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)
![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)
![1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)


![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)